molecular formula C15H16N4O3S B2772402 ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate CAS No. 1207014-84-3

ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B2772402
CAS No.: 1207014-84-3
M. Wt: 332.38
InChI Key: SJIUAMFYRIJPDA-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as cyano, carboxamido, and ester groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as 2-bromo-3-methylthiophene with a cyano group donor under suitable conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the intermediate with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under amide coupling conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxamido groups can facilitate binding to specific sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-(1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate: Lacks the 1,4-dimethyl substitution on the pyrazole ring.

    Methyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of its functional groups and the specific substitutions on the thiophene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-cyano-5-[(1,4-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-5-22-15(21)12-9(3)10(6-16)14(23-12)17-13(20)11-8(2)7-19(4)18-11/h7H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIUAMFYRIJPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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